N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide: is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with thiol-containing reagents under suitable conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the ethoxyphenyl halide reacts with the quinazolinone intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide: can be compared with other quinazolinone derivatives, such as:
N-(4-ethoxyphenyl)-3-oxo-butyric acid: Similar in structure but lacks the quinazolinone moiety.
N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine: Contains a different functional group and exhibits different chemical properties.
N-ethyl-N-(4-methoxyphenyl)amine: Lacks the quinazolinone and sulfanyl groups, resulting in different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-20-15-13-18(14-16-20)26-23(29)17(2)32-25-27-22-12-8-7-11-21(22)24(30)28(25)19-9-5-4-6-10-19/h4-17H,3H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBUUPOJSFKUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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